2-[1-(4-Isopropoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole
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Overview
Description
2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOXAZOLE is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a piperidine ring substituted with a benzyloxy group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOXAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOXAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOXAZOLE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe in biological studies to investigate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of 2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOXAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOXAZOLE: can be compared with other benzoxazole derivatives, such as:
Uniqueness
The uniqueness of 2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOXAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H24N2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
InChI |
InChI=1S/C22H24N2O3/c1-15(2)26-18-9-7-17(8-10-18)22(25)24-13-11-16(12-14-24)21-23-19-5-3-4-6-20(19)27-21/h3-10,15-16H,11-14H2,1-2H3 |
InChI Key |
UONJFMUZFKJAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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